tert-Butyl 6-amino-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 6-amino-1H-indole-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Mechanism of Action
Target of Action
1-Boc-6-aminoindole, also known as tert-Butyl 6-amino-1H-indole-1-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Boc-6-aminoindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Boc-6-aminoindole may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Indole derivatives, such as 1-Boc-6-aminoindole, may affect various biochemical pathways due to their broad-spectrum biological activities . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , 1-Boc-6-aminoindole may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by tert-butylation and amination steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane (DCM), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 6-amino-1H-indole-1-carboxylate.
Substitution: 3-bromo-6-amino-1H-indole-1-carboxylate.
Scientific Research Applications
tert-Butyl 6-amino-1H-indole-1-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl indoline-1-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
tert-Butyl 6-amino-1H-indole-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the amino group can participate in various biochemical interactions .
Properties
IUPAC Name |
tert-butyl 6-aminoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMFSVVFOVRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623733 | |
Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219508-62-0 | |
Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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